molecular formula C18H25FN4 B5559785 (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine

Cat. No.: B5559785
M. Wt: 316.4 g/mol
InChI Key: JYRONUSHKZCKFX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine is a complex organic compound featuring a pyrazole ring substituted with a fluorophenyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The azepane ring is then constructed, and the final step involves the methylation of the nitrogen atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study the effects of fluorophenyl and pyrazole groups on biological systems. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine is unique due to its combination of a fluorophenyl group and a pyrazole ring. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4/c1-22(2)17-8-3-4-9-23(13-17)12-15-11-20-21-18(15)14-6-5-7-16(19)10-14/h5-7,10-11,17H,3-4,8-9,12-13H2,1-2H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRONUSHKZCKFX-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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